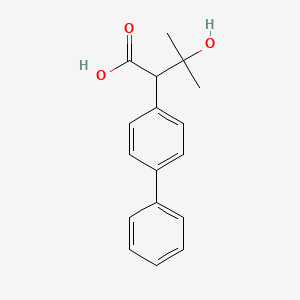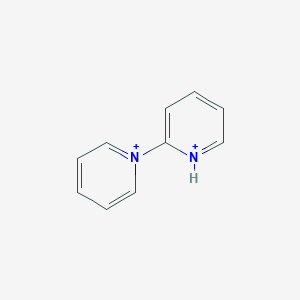![molecular formula C36H26O6S B14421205 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene) CAS No. 85489-98-1](/img/structure/B14421205.png)
1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene) is a complex organic compound characterized by its unique structure, which includes sulfone and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene) typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with phenoxybenzene derivatives. One common method includes the following steps:
Reactants: 4,4’-dihydroxydiphenyl sulfone and phenoxybenzene derivatives.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Temperature: The reaction mixture is heated to a temperature range of 55-60°C.
Pressure: The reaction is conducted under autogenously generated pressure of 0.8-1 kg/cm².
Duration: The reaction is maintained for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Conditions: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the phenoxy rings.
Scientific Research Applications
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene) has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, including polymers and composites, due to its thermal stability and mechanical properties.
Organic Electronics: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) for its electronic properties.
Biological Research:
Industrial Applications: It is used in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene) involves its interaction with molecular targets through its sulfone and phenoxy groups. These interactions can influence various molecular pathways, including:
Electron Transfer: The compound can participate in electron transfer reactions, making it useful in electronic applications.
Hydrogen Bonding: The phenoxy groups can form hydrogen bonds with other molecules, affecting their stability and reactivity.
Charge Transfer: The compound’s structure allows for efficient charge transfer, which is crucial in optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
4,4’-[Sulfonylbis(4,1-phenyleneoxy)]dianiline: This compound shares the sulfone and phenoxy groups but has different substituents, leading to variations in properties and applications.
1,1’-Sulfonylbis[4-(prop-2-en-1-yloxy)benzene: Similar in structure but with prop-2-en-1-yloxy groups, affecting its reactivity and use in different applications.
1,1’-(Sulfonyldi-4,1-phenylene)bis(3-(2,4-xylyl)urea): Contains sulfone and phenylene groups but with urea substituents, leading to unique properties.
Uniqueness
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene) is unique due to its combination of sulfone and phenoxy groups, which confer distinct thermal stability, electronic properties, and potential for diverse applications in materials science, organic electronics, and biological research.
Properties
CAS No. |
85489-98-1 |
|---|---|
Molecular Formula |
C36H26O6S |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
1-phenoxy-4-[4-[4-(4-phenoxyphenoxy)phenyl]sulfonylphenoxy]benzene |
InChI |
InChI=1S/C36H26O6S/c37-43(38,35-23-19-33(20-24-35)41-31-15-11-29(12-16-31)39-27-7-3-1-4-8-27)36-25-21-34(22-26-36)42-32-17-13-30(14-18-32)40-28-9-5-2-6-10-28/h1-26H |
InChI Key |
QNPMXXOSHOLCGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-4-Methylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14421131.png)
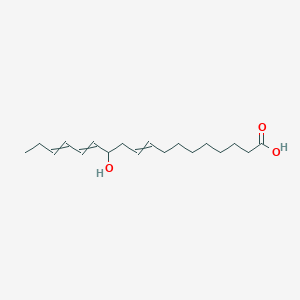
![2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol](/img/structure/B14421147.png)
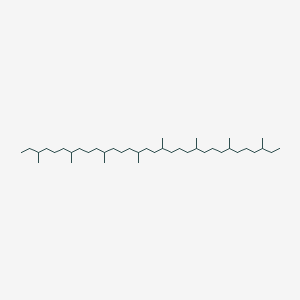
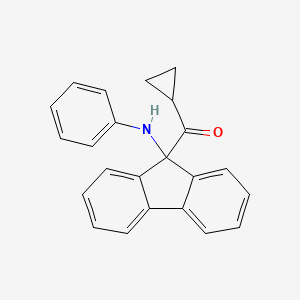

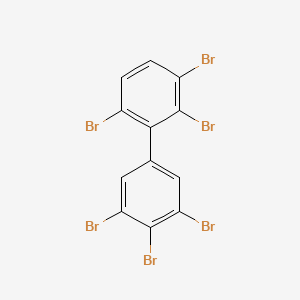
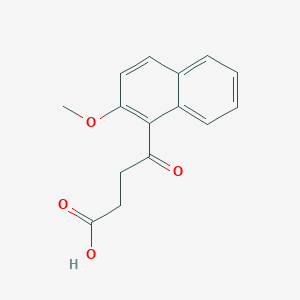
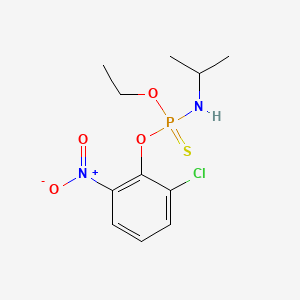
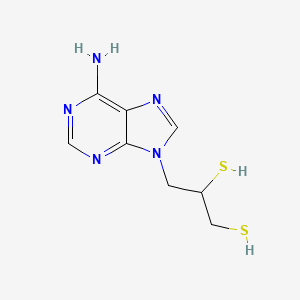
![2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14421200.png)

